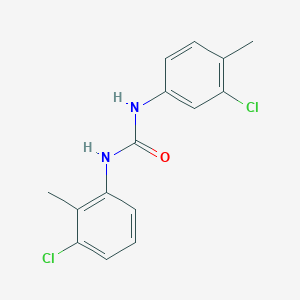
(2,3-dimethylphenyl)phosphonic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3-dimethylphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a 2,3-dimethylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-dimethylphenyl)phosphonic acid typically involves the reaction of 2,3-dimethylphenyl derivatives with phosphorous acid or its derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using concentrated hydrochloric acid at reflux .
Industrial Production Methods
Industrial production of phosphonic acids, including this compound, often employs similar methods but on a larger scale. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The McKenna procedure is favored for its high yields and mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
(2,3-dimethylphenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: Conversion to phosphonic acid derivatives.
Reduction: Formation of phosphine derivatives.
Substitution: Reactions with halides to form phosphonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under conditions such as the presence of a base or a catalyst.
Major Products
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Phosphonate esters.
Aplicaciones Científicas De Investigación
(2,3-dimethylphenyl)phosphonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,3-dimethylphenyl)phosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Phosphoric Acid: Contains three hydroxy groups and is widely used in fertilizers and food additives.
Phosphinic Acid: Contains one hydroxy group and is used in the synthesis of flame retardants and plasticizers.
Fosfomycin: A natural phosphonic acid with antibacterial properties.
Uniqueness
(2,3-dimethylphenyl)phosphonic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring selective binding and reactivity .
Propiedades
Número CAS |
108624-76-6 |
|---|---|
Fórmula molecular |
C8H11O3P |
Peso molecular |
186.14 g/mol |
Nombre IUPAC |
(2,3-dimethylphenyl)phosphonic acid |
InChI |
InChI=1S/C8H11O3P/c1-6-4-3-5-8(7(6)2)12(9,10)11/h3-5H,1-2H3,(H2,9,10,11) |
Clave InChI |
AOYVABWPDDHCDE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)P(=O)(O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


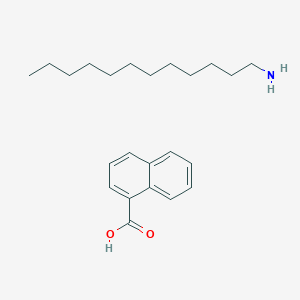
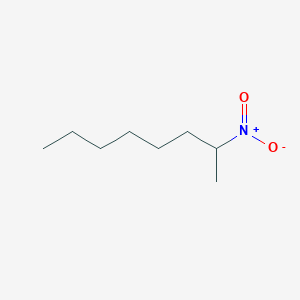
![Ethyl 6-bromo-8-(1-piperidinyl)imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B11943839.png)
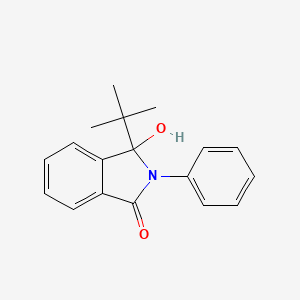




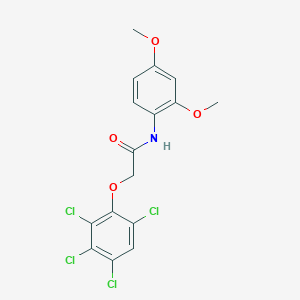
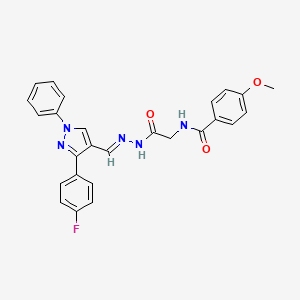
![2-(5-Bromofuran-2-yl)-1-methyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B11943893.png)

![2-[(Z)-2-nitroethenyl]thiophene](/img/structure/B11943916.png)
